![molecular formula C21H23F3N4O3 B3935812 5-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N-diethyl-2-fluoro-4-nitroaniline](/img/structure/B3935812.png)
5-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N-diethyl-2-fluoro-4-nitroaniline
Descripción general
Descripción
5-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N,N-diethyl-2-fluoro-4-nitroaniline, commonly known as DFP-10825, is a small molecule drug that has been developed as a potential anticancer agent. The compound belongs to the class of piperazine derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of DFP-10825 is not fully understood. However, studies have shown that the compound targets the microtubule network, which is essential for cell division. DFP-10825 binds to the colchicine binding site on tubulin, which disrupts the microtubule network and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects. The compound inhibits tubulin polymerization, disrupts microtubule dynamics, and induces G2/M cell cycle arrest. DFP-10825 has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFP-10825 has several advantages for lab experiments. The compound is easy to synthesize and purify, which makes it readily available for research. DFP-10825 has also shown to have potent antiproliferative activity against a range of cancer cell lines, which makes it a promising candidate for further development. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
Direcciones Futuras
DFP-10825 has shown promising results in preclinical studies, and further research is needed to determine its potential as an anticancer agent. Some of the future directions for research include:
1. Optimization of the synthesis method to improve the yield and purity of the compound.
2. Evaluation of the efficacy of DFP-10825 in animal models of cancer.
3. Investigation of the pharmacokinetics and pharmacodynamics of the compound in vivo.
4. Identification of biomarkers that can predict the response to DFP-10825.
5. Development of combination therapies with DFP-10825 and other anticancer agents.
Conclusion:
DFP-10825 is a small molecule drug that has shown promising results as an anticancer agent. The compound has potent antiproliferative activity and induces apoptosis and inhibits angiogenesis. DFP-10825 targets the microtubule network and disrupts cell division, leading to cell cycle arrest and apoptosis. The compound has several advantages for lab experiments but also has limitations in terms of its solubility and stability. Further research is needed to determine the potential of DFP-10825 as an anticancer agent and to identify biomarkers that can predict the response to the compound.
Aplicaciones Científicas De Investigación
DFP-10825 has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that the compound has potent antiproliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer. The compound has also shown to induce apoptosis and inhibit angiogenesis, which are important mechanisms for cancer treatment.
Propiedades
IUPAC Name |
[4-[5-(diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-difluorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O3/c1-3-25(4-2)18-13-19(20(28(30)31)12-17(18)24)26-7-9-27(10-8-26)21(29)15-6-5-14(22)11-16(15)23/h5-6,11-13H,3-4,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCFXOHYHKZFKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[5-(Diethylamino)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-difluorophenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.